2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(2-pyridinyl)acetamide
Description
The compound 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(2-pyridinyl)acetamide (CAS: 478033-72-6) is a heterocyclic molecule featuring a 1,2,4-oxadiazolone core substituted with a 4-chlorophenyl group and a methyl group at positions 4 and 2, respectively. The oxadiazolone ring is further linked to an acetamide moiety, which is N-substituted with a 2-pyridinyl group. Its molecular formula is C₁₆H₁₄ClN₅O₃ (average mass: 367.77 g/mol), with a single isotope mass of 367.0735 .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-20-16(23)21(12-7-5-11(17)6-8-12)15(24-20)10-14(22)19-13-4-2-3-9-18-13/h2-9,15H,10H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPROCMNCXJAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(O1)CC(=O)NC2=CC=CC=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(2-pyridinyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNO
This compound features an oxadiazole ring which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit notable antimicrobial activity. In one study, compounds similar to this compound were tested against various bacterial strains. The minimum inhibitory concentration (MIC) was determined, showing efficacy against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. A related oxadiazole derivative demonstrated the ability to inhibit the production of pro-inflammatory cytokines and nitric oxide in microglial cells activated by lipopolysaccharides (LPS). This mechanism suggests that similar compounds could be effective in managing neuroinflammatory conditions .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Studies have shown that oxadiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, which may enhance cognitive function .
Case Studies
- Neuroprotective Effects
- Antibacterial Activity
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Pro-inflammatory Pathways : The compound may inhibit the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
- Enzyme Interaction : The presence of functional groups allows for interaction with target enzymes like AChE and COX-2, leading to altered enzymatic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to analogs with modifications in the oxadiazolone ring, acetamide substituents, or aromatic groups. Below is a detailed analysis:
Structural Analogues with Oxadiazolone Cores
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N-(5-methyl-3-isoxazolyl)acetamide (CAS: 478045-96-4)
- Molecular Formula : C₁₅H₁₅ClN₄O₄
- Key Differences : Replaces the 2-pyridinyl group with a 5-methylisoxazolyl moiety.
- Impact : The isoxazolyl group may reduce solubility compared to pyridinyl due to decreased polarity. The methyl group on the isoxazole could enhance metabolic stability .
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide (CAS: 946324-66-9) Molecular Formula: C₂₄H₂₁Cl₂N₅O₄ Key Differences: Incorporates a dimethylpyridinone ring and a 3-chloro-4-methoxyphenyl group. Impact: The additional chlorine and methoxy groups may enhance binding affinity to hydrophobic pockets in target proteins .
Analogues with Triazole or Thioacetamide Moieties
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide (CAS: 577788-98-8) Molecular Formula: C₁₈H₁₆ClN₅OS Key Differences: Replaces the oxadiazolone ring with a triazole-sulfanyl group.
2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide (CAS: 790290-24-3) Molecular Formula: C₁₄H₁₃Cl₂N₅O₂S Key Differences: Features a cyclopropyl-triazole core and a 2,4-dichlorophenyl group. Impact: The dichlorophenyl substituent may increase lipophilicity and membrane permeability compared to monosubstituted chlorophenyl groups .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound (CAS: 478033-72-6) | 367.77 | ~2.5 | 2 | 7 | Oxadiazolone, chlorophenyl, pyridinyl |
| 478045-96-4 (Isoxazolyl analog) | 350.76 | ~3.0 | 2 | 6 | Oxadiazolone, methylisoxazole |
| 946324-66-9 (Dimethylpyridinone analog) | 514.36 | ~3.8 | 2 | 8 | Oxadiazole, dimethylpyridinone |
| 577788-98-8 (Triazole-sulfanyl analog) | 385.87 | ~2.9 | 2 | 7 | Triazole, sulfanyl, pyridinyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
